N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide
Description
Chemical Structure and Significance
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide (CAS: 1201645-46-6) is a boron-containing heterocyclic compound with the molecular formula C₁₃H₁₉BN₂O₃ and a molecular weight of 262.11 g/mol . It features a pyridine ring substituted at the 3-position with an acetamide group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl linkages .
Synthesis and Characterization
The compound is typically synthesized via iridium-catalyzed C–H borylation of precursor acetamide derivatives under optimized conditions (e.g., THF solvent, 50°C, 20 hours), yielding regioselective boron incorporation . Post-synthetic purification involves silica gel chromatography, with structural confirmation via ¹H NMR and mass spectrometry .
Properties
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-9(17)16-11-6-10(7-15-8-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPVUZOCOXRLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725468 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201645-46-6 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 5-Bromo-3-nitropyridine
Pyridine derivatives are often halogenated at specific positions using directed ortho-metalation or radical bromination. For example:
Step 2: Miyaura Borylation of 5-Bromo-3-nitropyridine
The boronic ester group is introduced via palladium-catalyzed cross-coupling:
-
Reagents : Bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv), PdCl₂(dppf) (5 mol%), KOAc (3.0 equiv).
-
Solvent : 1,4-Dioxane.
-
Conditions : 100°C for 24 hours under inert atmosphere.
Reaction Equation :
Step 3: Reduction of Nitro Group to Amine
Catalytic hydrogenation converts the nitro group to an amine:
Step 4: Acetylation of 5-Boronic Ester-3-aminopyridine
The amine is acetylated under mild conditions to avoid boronic ester degradation:
-
Reagents : Acetic anhydride (1.1 equiv), triethylamine (2.0 equiv) in dichloromethane.
-
Conditions : 0°C to room temperature, 2 hours.
Synthetic Route 2: Acetylation Followed by Borylation
Step 1: Synthesis of 3-Acetamido-5-bromopyridine
Direct acetylation of 5-bromo-3-aminopyridine:
Step 2: Miyaura Borylation of 3-Acetamido-5-bromopyridine
Similar to Route 1, but with adjusted catalyst loading due to steric hindrance from the acetamide group:
-
Reagents : B₂Pin₂ (1.3 equiv), Pd(OAc)₂ (3 mol%), SPhos ligand (6 mol%), KOAc (3.0 equiv).
-
Solvent : Toluene.
-
Conditions : 110°C for 36 hours.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Borylation → Acetylation) | Route 2 (Acetylation → Borylation) |
|---|---|---|
| Total Yield | 65% | 55% |
| Key Challenge | Nitro reduction side reactions | Steric hindrance in borylation |
| Catalyst Efficiency | High (PdCl₂(dppf)) | Moderate (Pd(OAc)₂/SPhos) |
| Functional Group Compatibility | Nitro group stable under borylation | Acetamide may coordinate Pd |
Route 1 offers higher overall yield but requires careful control during nitro reduction. Route 2 avoids nitro intermediates but suffers from lower efficiency due to steric effects.
Optimization Strategies for Industrial Scalability
Solvent Selection
Catalyst Systems
Purification Techniques
-
Silica gel chromatography : Effective for small-scale separation but impractical industrially.
-
Crystallization : Exploit solubility differences between boronic ester and byproducts in hexane/EtOAc.
Critical Data Tables
Table 1: Reaction Conditions for Miyaura Borylation
| Substrate | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5-Bromo-3-nitropyridine | PdCl₂(dppf) (5) | None | 100 | 24 | 78 |
| 3-Acetamido-5-bromopyridine | Pd(OAc)₂ (3) | SPhos (6) | 110 | 36 | 62 |
Table 2: Acetylation Efficiency Under Varied Bases
| Base | Equiv | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | 2.0 | CH₂Cl₂ | 0→25 | 95 |
| Pyridine | 1.1 | THF | 0 | 88 |
| NaHCO₃ | 3.0 | H₂O/THF | 25 | 72 |
Challenges and Mitigation
Boronic Ester Hydrolysis
Palladium Residue Contamination
-
Issue : Residual Pd impacts pharmaceutical applications.
-
Solution : Post-reaction treatment with SiliaMetS® thiourea resin reduces Pd to <5 ppm.
Emerging Methodologies
Photoredox Catalysis
Recent advances enable borylation under visible light irradiation, reducing reliance on Pd catalysts:
Chemical Reactions Analysis
Types of Reactions
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or esters.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Boronic acids or esters.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as enzyme inhibitors or ligands.
Materials Science: It can be utilized in the creation of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide involves its interaction with molecular targets through its boron and pyridine moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyridine ring can engage in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Key Differences
The following table summarizes structurally related compounds, highlighting variations in substitution patterns, molecular properties, and applications:
Research Findings and Data Tables
Yield and Selectivity in Borylation Reactions
| Substrate | Catalyst | Solvent | Temperature | Yield | Regioselectivity (meta:para:ortho) |
|---|---|---|---|---|---|
| N-(Pyridin-3-yl)acetamide | [Ir(COD)OMe]₂ | THF | 50°C | 77% | 1:48:5 |
| N-(Phenyl)acetamide | [Ir(COD)OMe]₂ | THF | 50°C | 93% | 39:26:27 |
| N-(Pyridin-2-yl)acetamide | [Ir(COD)OMe]₂ | CH₂Cl₂ | 50°C | 68% | 15:10:75 |
Data adapted from
Biological Activity
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and safety profiles based on diverse research findings.
- Molecular Formula : C14H20BNO3
- Molecular Weight : 251.13 g/mol
- CAS Number : 181219-01-2
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The boron atom in the structure is known for its unique reactivity and ability to form stable complexes with biomolecules, which can enhance the efficacy of the compound in therapeutic applications.
Biological Activity Overview
-
Anticancer Activity
- This compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies demonstrated that it significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells.
- Case Study : A study reported an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .
- Antiviral Activity
-
Selectivity and Safety
- The compound demonstrated a favorable selectivity index with minimal off-target effects. It showed a significant inhibition of matrix metalloproteinases (MMPs), which are involved in cancer metastasis . Toxicological assessments indicated a high safety profile with no observed acute toxicity at therapeutic doses .
Research Findings Summary
Q & A
Q. Critical Parameters :
- Temperature control during borylation to avoid deboronation.
- Use of anhydrous solvents to prevent hydrolysis of the boronate ester.
Basic: How is this compound characterized, and what analytical techniques are critical for confirming its purity?
Methodological Answer :
Key Techniques :
- ¹H/¹³C NMR : Confirm regioselectivity of substituents on the pyridine ring. For example, the acetamide proton appears as a singlet at δ ~2.1 ppm, while aromatic protons show splitting patterns consistent with substitution .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (theoretical m/z: 262.1126 for [M+H]⁺).
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
Q. Example NMR Data :
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Acetamide CH₃ | 2.1 | Singlet | 3H |
| Pyridine H-2 | 8.4 | Doublet | 1H |
| Pyridine H-4 | 7.9 | Doublet | 1H |
Advanced: How can crystallographic data refine structural ambiguities in this compound?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in regiochemistry and confirms the boronate ester geometry.
- Software : SHELXL (for refinement) and Olex2 (for visualization) .
- Challenges :
- Low crystal quality due to hygroscopic boronate esters. Use of sealed capillaries or cryoprotection (e.g., Paratone-N oil) mitigates moisture.
- Disorder in the dioxaborolane ring: Apply restraints to bond distances and angles during refinement.
Q. Key Metrics :
- R-factor < 5% for high-resolution data.
- Thermal ellipsoid analysis to validate boron-oxygen bond lengths (expected: ~1.36 Å).
Advanced: How do researchers resolve contradictions in Suzuki-Miyaura cross-coupling yields involving this boronate ester?
Methodological Answer :
Variability in coupling efficiency (e.g., 40–85% yields) arises from:
Catalyst-Ligand Systems : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and ligands (e.g., SPhos vs. XPhos) to optimize electronic/steric effects .
Base Selection : Use weaker bases (e.g., K₃PO₄) for electron-deficient aryl halides to prevent boronate hydrolysis.
Solvent Effects : Mixed solvents (toluene:EtOH 4:1) enhance solubility of polar intermediates.
Q. Case Study :
| Condition | Yield (%) | Reference |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 62 | |
| PdCl₂(dtbpf), K₃PO₄ | 83 |
Intermediate: What computational approaches predict the reactivity of the boronate ester in medicinal chemistry applications?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The boronate ester’s LUMO (-1.8 eV) suggests susceptibility to hydrolysis under acidic conditions.
- Molecular Docking : Simulate interactions with kinase targets (e.g., EGFR) by aligning the pyridine-acetamide scaffold with ATP-binding pockets .
Q. Validation :
- Compare computed vs. experimental IC₅₀ values for kinase inhibition.
- Adjust substituents (e.g., methyl vs. fluorine) to modulate binding affinity.
Advanced: How to address stability challenges during long-term storage of this compound?
Methodological Answer :
Degradation Pathways :
Hydrolysis of the boronate ester in humid environments.
Oxidation of the pyridine ring under light.
Q. Mitigation Strategies :
- Store under argon at -20°C in amber vials.
- Formulate as a trifluoroacetate salt to enhance crystallinity and reduce hygroscopicity .
- Monitor stability via periodic HPLC analysis (e.g., 95% purity retention after 6 months under optimal conditions).
Basic: What are the primary applications of this compound in chemical biology?
Q. Methodological Answer :
- Proteolysis-Targeting Chimeras (PROTACs) : The boronate ester serves as a warhead for covalent binding to target proteins, enabling degradation via the ubiquitin-proteasome system.
- Fluorescent Probes : Conjugation with fluorophores (e.g., BODIPY) via Suzuki coupling creates sensors for tracking intracellular boron distribution .
Advanced: How to analyze conflicting bioactivity data in kinase inhibition assays?
Methodological Answer :
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may stem from:
Assay Conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition.
Protein Isoforms : Test against wild-type vs. mutant kinases (e.g., EGFR T790M).
Cellular Uptake : Use LC-MS to quantify intracellular compound levels and correlate with activity .
Q. Experimental Design :
- Include positive controls (e.g., Erlotinib for EGFR).
- Validate results across multiple cell lines (e.g., HEK293 vs. A549).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
